molecular formula C5H11O5P B1620675 5-phosphonopentanoic Acid CAS No. 5650-84-0

5-phosphonopentanoic Acid

Cat. No. B1620675
CAS RN: 5650-84-0
M. Wt: 182.11 g/mol
InChI Key: XWCXIPMQBWAVJA-UHFFFAOYSA-N
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Description

5-Phosphonopentanoic acid (5-PPA) is a naturally occurring organic compound with a wide range of applications in the scientific research field. It is a five-carbon chain molecule with a carboxylic acid group and a phosphonate group attached to the fifth carbon. 5-PPA has been used in a variety of research studies, from biochemistry to physiology, due to its unique properties, such as its ability to act as an inhibitor of enzymes. In

Scientific Research Applications

  • Neuroscience

    • Application : 5-Phosphonopentanoic Acid, also known as AP5, is used as a biochemical tool to study various cellular processes . It is a selective NMDA receptor antagonist that competitively inhibits the ligand (glutamate) binding site of NMDA receptors .
    • Method : AP5 blocks NMDA receptors in micromolar concentrations (~50 μM). It is sometimes used in conjunction with the calcium chelator BAPTA to determine whether NMDARs are required for a particular cellular process .
    • Results : AP5 has been used to study NMDAR-dependent Long-Term Potentiation (LTP) in the mammalian hippocampus. It can block the conversion of a silent synapse to an active one, since this conversion is NMDA receptor-dependent .
  • Pharmacology

    • Application : A study indicated that the neurotransmitter glutamate, along with the compounds N-methyl-D-aspartate (NMDA) and D-(2)-2-amino-5-phosphonopentanoic acid (AP5), acts as positive allosteric modulators of inhibitory glycine receptors .
    • Method : The study was conducted in primary cultured spinal cord neurons, spinal cord slice, and Xenopus laevis oocytes expressing recombinant human glycine receptors .
    • Results : Despite extensive efforts, the study was unable to reproduce the finding that glutamate, AP5, and NMDA positively modulate glycine receptor currents .
  • Endocrinology

    • Application : AP5 has been used to study the role of neuroexcitatory amino acids in generating intermittent hypothalamic GnRH release .
    • Method : The study involved the administration of AP5 to male rats and observed its effect on pulsatile LH secretion .
    • Results : AP5 resulted in a marked suppression of pulsatile LH secretion, suggesting that neuroexcitatory amino acids acting at the NMDA receptor may play a physiological role in generating the intermittent mode of hypothalamic GnRH release .
  • Neurobiology

    • Application : AP5 has been used to study the induction of anxiety by orexin-A (ORX-A) into the bed nucleus of the stria terminalis (BNST) .
    • Method : The study involved the administration of AP5 to the BNST to block the induction of anxiety .
    • Results : The specific outcomes of this study are not detailed in the source, but the use of AP5 in this context suggests its potential role in studying anxiety-related behaviors .
  • Biochemistry

    • Application : AP5 has been used to diminish glutamate-induced lactic dehydrogenase efflux in cultured rat cerebellar granule cells .
    • Method : The study involved the administration of AP5 to these cells and observed its effect on lactic dehydrogenase efflux .
    • Results : AP5 was found to diminish the efflux, indicating its potential role in studying cellular processes related to glutamate activity .
  • Pharmacology

    • Application : AP5 has been used to study the neurotoxic effects of 3-nitropropionic acid on organotypic striatal and corticostriatal slice cultures .
    • Method : The study involved the administration of AP5 to these cultures and observed its effect on the neurotoxic effects of 3-nitropropionic acid .
    • Results : The specific outcomes of this study are not detailed in the source, but the use of AP5 in this context suggests its potential role in studying neurotoxicity .
  • Neuroscience

    • Application : AP5 is used to block the cellular analog of classical conditioning in the sea slug Aplysia californica, and has similar effects on Aplysia long-term potentiation (LTP), since NMDA receptors are required for both .
    • Method : AP5 blocks NMDA receptors in micromolar concentrations (~50 μM). It is sometimes used in conjunction with the calcium chelator BAPTA to determine whether NMDARs are required for a particular cellular process .
    • Results : In general, AP5 is very fast-acting within in vitro preparations, and can block NMDA receptor action at a reasonably small concentration .
  • Neurobiology

    • Application : AP5 has been used to block the NMDA-induced increase in intracellular Ca2+ and its effect on protein synthesis in cortical neurons .
    • Method : The study involved the administration of AP5 to these neurons and observed its effect on the NMDA-induced increase in intracellular Ca2+ .
    • Results : The specific outcomes of this study are not detailed in the source, but the use of AP5 in this context suggests its potential role in studying cellular processes related to NMDA activity .
  • Pharmacology

    • Application : AP5 has been used to study the roles of NMDAR LTP in pain systems, especially in the condition of chronic pain .
    • Method : Pre-treatment with the NMDAR antagonist d-2-amino-5-phosphonopentanoic acid (AP5) prevents the induction of LTP .
    • Results : Subsequent pharmacological and genetic studies have confirmed that NMDAR LTP in the hippocampus play important roles in spatial memory of the hippocampus .

properties

IUPAC Name

5-phosphonopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c6-5(7)3-1-2-4-11(8,9)10/h1-4H2,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCXIPMQBWAVJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378725
Record name 5-phosphonopentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-phosphonopentanoic Acid

CAS RN

5650-84-0
Record name 5-phosphonopentanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,100
Citations
MS Dappen, R Pellicciari, B Natalini… - Journal of medicinal …, 1991 - ACS Publications
A series of cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5) were synthesized and their biological activity was assessed as competitive antagonists for the Ñ…
Number of citations: 66 pubs.acs.org
PL Ornstein - Organic Preparations and Procedures International, 1988 - Taylor & Francis
All experiments were run under a positive pressure of dry nitrogen. Tetrahydrofuran (THF) was distilled from sodium/benzophenone ketyl prior to use. All other solvents and reagents …
Number of citations: 5 www.tandfonline.com
HJ Olverman, AW Jones, KN Mewett, JC Watkins - Neuroscience, 1988 - Elsevier
Abstract Structure/activity relations of agonists and antagonists for the N-methyl-d-aspartate receptor have been investigated by measuring the ability of a large range of substances to …
Number of citations: 177 www.sciencedirect.com
PL Ornstein - The Journal of Organic Chemistry, 1989 - ACS Publications
An enantioselective synthesis of D-(-)-2-amino-5-phosphonopentanoic acid … As a part of our program aimed at the synthesis of novel antagonists selective for the IV-methyl-D-aspartic …
Number of citations: 32 pubs.acs.org
WA Kinney, NE Lee, DT Garrison… - Journal of medicinal …, 1992 - ACS Publications
… However the homolog 24, corresponding to a 2-amino-5-phosphonopentanoic acid length, … In overlapping models of 24 and 2-amino-5-phosphonopentanoic acid (32, Figure 2), the 3-…
Number of citations: 68 pubs.acs.org
H Bräuner‐Osborne… - British Journal of …, 1998 - Wiley Online Library
In this study we have determined the pharmacological profile of (S)‐quisqualic acid, (S)‐2‐amino‐4‐phosphonobutyric acid ((S)‐AP4) and their higher homologues (S)‐homoquisqualic …
Number of citations: 68 bpspubs.onlinelibrary.wiley.com
ZH Wen, YW Guo, YC Chang, CS Wong - Brain research, 2003 - Elsevier
The aim of the present study was to examine the effect of intrathecal (it) injection of pertussis toxin (PTX) on the nociceptive threshold and protein kinase C (PKC) expression in the rat …
Number of citations: 19 www.sciencedirect.com
DR Weyna, D Loveless, C Bottone, N Hifko… - … , Sulfur, and Silicon …, 2007 - Taylor & Francis
… The goal of this study was to produce 5-phosphonopentanoic acid, which is an analog of … 5-phosphonopentanoic acid has been synthesized previously by a different route.Citation 2 …
Number of citations: 1 www.tandfonline.com
MG Packard, LA Teather - Behavioral neuroscience, 1997 - psycnet.apa.org
Rats received an 8-trial training session on a spatial or cued task in a water maze, followed by a posttraining intracerebral injection of AP5 or saline. On a retention test 24 hr later, …
Number of citations: 198 psycnet.apa.org
M Arslan, CR Pohl, TM Plant - Neuroendocrinology, 1988 - karger.com
… The ability of the NMDA receptor antagonist, DL-2-amino-5-phosphonopentanoic acid (AP5), to inhibit activation of the hypothalamic-pituitary gonadotroph axis that follows peripheral …
Number of citations: 127 karger.com

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